molecular formula C22H23N5 B3871139 3-{[(1H-benzimidazol-2-ylmethyl)amino]methyl}-N-benzyl-N-methyl-2-pyridinamine

3-{[(1H-benzimidazol-2-ylmethyl)amino]methyl}-N-benzyl-N-methyl-2-pyridinamine

Cat. No. B3871139
M. Wt: 357.5 g/mol
InChI Key: XXZRCHFDJVWEEG-UHFFFAOYSA-N
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Description

The compound “3-{[(1H-benzimidazol-2-ylmethyl)amino]methyl}-N-benzyl-N-methyl-2-pyridinamine” is a derivative of benzimidazole . Benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . It is a strong electron donor molecule that can be used for n-type doping .


Synthesis Analysis

The synthetic pathway to various benzimidazole derivatives usually proceeds through two steps: first, the construction of a desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including “this compound”, is characterized by the presence of three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Theoretical and actual NMR chemical shifts were found to be quite similar .


Chemical Reactions Analysis

Benzimidazole derivatives show a broad range of chemical and biological properties. They are known to exhibit various types of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

Benzimidazole derivatives are generally considered to be air stable and soluble in established processing solvents . They show conductivity of 2 × 10 −3 S/cm as a dopant .

Future Directions

Benzimidazole derivatives have a broad range of applications in medicinal chemistry. They are the basis of many natural and synthetic biologically active substances . Therefore, the development of new drugs based on benzimidazole derivatives, including “3-{[(1H-benzimidazol-2-ylmethyl)amino]methyl}-N-benzyl-N-methyl-2-pyridinamine”, is a promising direction for future research .

properties

IUPAC Name

3-[(1H-benzimidazol-2-ylmethylamino)methyl]-N-benzyl-N-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5/c1-27(16-17-8-3-2-4-9-17)22-18(10-7-13-24-22)14-23-15-21-25-19-11-5-6-12-20(19)26-21/h2-13,23H,14-16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZRCHFDJVWEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(1H-benzimidazol-2-ylmethyl)amino]methyl}-N-benzyl-N-methyl-2-pyridinamine
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3-{[(1H-benzimidazol-2-ylmethyl)amino]methyl}-N-benzyl-N-methyl-2-pyridinamine
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3-{[(1H-benzimidazol-2-ylmethyl)amino]methyl}-N-benzyl-N-methyl-2-pyridinamine
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3-{[(1H-benzimidazol-2-ylmethyl)amino]methyl}-N-benzyl-N-methyl-2-pyridinamine
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3-{[(1H-benzimidazol-2-ylmethyl)amino]methyl}-N-benzyl-N-methyl-2-pyridinamine
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3-{[(1H-benzimidazol-2-ylmethyl)amino]methyl}-N-benzyl-N-methyl-2-pyridinamine

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